2-Amino-2-(3-fluorophenyl)ethanol hydrochloride
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Overview
Description
2-Amino-2-(3-fluorophenyl)ethanol hydrochloride is an organic compound with the molecular formula C8H11ClFNO. It is a white to off-white crystalline powder that is soluble in water and various organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-fluorophenyl)ethanol hydrochloride typically involves the reaction of 3-fluorobenzaldehyde with nitromethane to form 3-fluoro-β-nitrostyrene. This intermediate is then reduced to 3-fluoro-β-phenylethylamine, which is subsequently reacted with formaldehyde and hydrogen chloride to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process typically includes steps like crystallization and recrystallization to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-fluorophenyl)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-fluorobenzaldehyde, while reduction could produce 3-fluoro-β-phenylethylamine .
Scientific Research Applications
2-Amino-2-(3-fluorophenyl)ethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals.
Industry: It serves as a building block in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-fluorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(4-fluorophenyl)ethanol hydrochloride
- 2-Amino-2-(2-fluorophenyl)ethanol hydrochloride
- 2-Amino-2-(3-chlorophenyl)ethanol hydrochloride
Uniqueness
2-Amino-2-(3-fluorophenyl)ethanol hydrochloride is unique due to the presence of the fluorine atom at the meta position on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-amino-2-(3-fluorophenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO.ClH/c9-7-3-1-2-6(4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMNCZRJJLXISS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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